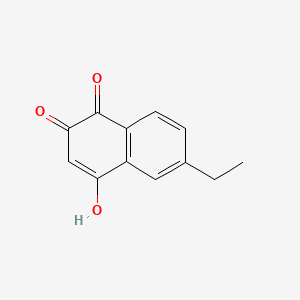

6-Ethyl-2-hydroxynaphthalene-1,4-dione

説明

6-Ethyl-2-hydroxynaphthalene-1,4-dione (C₁₂H₁₀O₃) is a naphthoquinone derivative characterized by an ethyl substituent at the 6-position and a hydroxyl group at the 2-position of the naphthalene core. Its synthesis typically involves selective oxidation of alkylated aromatic precursors. For example, it is formed during the oxidation of ethyl-substituted naphthalene derivatives using a catalytic system of H₂WO₄, H₃PO₄, and H₂O₂, which preserves the ethyl chain while oxidizing one aromatic ring . This compound’s structure has been confirmed via ¹³C NMR, which shows the absence of α-carbon oxidation in the ethyl group, distinguishing it from other alkyl oxidation products .

特性

CAS番号 |

154028-30-5 |

|---|---|

分子式 |

C12H10O3 |

分子量 |

202.209 |

IUPAC名 |

6-ethyl-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C12H10O3/c1-2-7-3-4-8-9(5-7)10(13)6-11(14)12(8)15/h3-6,13H,2H2,1H3 |

InChIキー |

YBNWIAHYRJHRGY-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C=C1)C(=O)C(=O)C=C2O |

同義語 |

1,4-Naphthalenedione, 6-ethyl-2-hydroxy- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Ethyl-Substituted Naphthoquinones

6-Ethylnaphthalene-1,4-dione (Compound 5) :

This analog lacks the hydroxyl group at the 2-position. The absence of this polar functional group reduces its solubility in polar solvents compared to 6-ethyl-2-hydroxynaphthalene-1,4-dione. In oxidation reactions, both compounds retain the ethyl chain, but the hydroxyl group in the latter enhances its reactivity in hydrogen-bonding interactions, as observed in crystal packing or supramolecular assemblies .- 5-Ethyl phthalic acid anhydride (Compound 3): A monocyclic analog with an ethyl group. The reduction in aromaticity (from naphthalene to benzene) significantly alters its electronic properties, making it less conjugated and more prone to electrophilic substitution at the remaining aromatic ring.

Alkyl-Substituted Hydroxynaphthoquinones

- This longer alkyl chain also increases lipophilicity, which could enhance membrane permeability in biological systems .

- 2,3-Diheptyl-5-hydroxynaphthalene-1,4-dione (Compound 4ad): The dual heptyl substituents further amplify lipophilicity and steric effects, likely diminishing crystallinity and solubility compared to mono-alkylated analogs like this compound .

Heterocyclic Analogs with Ethyl Substituents

- The ethyl substituent here enhances hydrophobic interactions in biological systems, as demonstrated in CNS activity studies . However, the imidazolidinone core lacks the redox activity inherent to naphthoquinones, limiting its utility in electron-transfer applications .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Trends

- Reactivity : The hydroxyl group in this compound facilitates hydrogen bonding, influencing crystal packing and stability, as seen in Hirshfeld analyses of related dione derivatives .

- Biological Activity: Ethyl and heptyl substituents enhance lipophilicity, which correlates with improved membrane permeability in imidazolidinones (e.g., IM-3) . However, naphthoquinones like this compound may exhibit cytotoxicity due to quinone-mediated redox cycling .

- Synthetic Efficiency: The use of eco-friendly catalysts (e.g., MgCl₂ in ethylene glycol) in naphthoquinone derivatization offers advantages over traditional methods, though yields and purity depend on substituent positions .

Q & A

Q. What are the optimal synthetic routes and characterization methods for 6-ethyl-2-hydroxynaphthalene-1,4-dione?

The compound can be synthesized via selective oxidation of alkylated polyaromatic hydrocarbons using catalytic systems like HWO, HPO, and HO. This method preserves the ethyl side chain while oxidizing one aromatic ring, as confirmed by NMR analysis . For characterization, combine spectral techniques (e.g., IR, and NMR) with chromatographic purity assessments (TLC/HPLC). Ensure solvent selection aligns with solubility profiles, as low solubility in aqueous ethanol may complicate recrystallization .

Q. How can researchers evaluate the biological activity of this compound derivatives?

Design in vitro assays using human cancer cell lines (e.g., cervical cancer cells) to assess antiproliferative activity. Use dose-response curves to determine IC values and compare with control compounds. Derivatives can be synthesized by substituting functional groups (e.g., morpholinophenylamino) via nucleophilic addition reactions, followed by purification via column chromatography . Validate biological effects using cytotoxicity assays (e.g., MTT) and apoptosis markers.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Treat the compound as a potential irritant. Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Refer to Safety Data Sheets (SDS) for hazard mitigation, though note that toxicological data for this specific derivative may be incomplete .

Advanced Research Questions

Q. How can mechanistic insights into the oxidation of alkylated naphthalene derivatives be obtained?

Use kinetic studies and isotopic labeling (e.g., ) to track oxygen incorporation during oxidation. Compare NMR spectra of reaction intermediates with pure standards to identify regioselectivity and side-chain preservation . Computational modeling (DFT) can elucidate electronic effects influencing reactivity.

Q. How should researchers address contradictions in reported toxicological data for naphthalene derivatives?

Apply risk-of-bias (RoB) frameworks to evaluate study quality. For animal studies, assess randomization of doses, allocation concealment, and outcome reporting completeness. Classify confidence levels as high (4/4 criteria met) to very low (0/4 criteria met) . Replicate conflicting results under controlled conditions, prioritizing studies with standardized exposure routes (oral, inhalation) and endpoints (hepatic/renal effects) .

Q. What experimental designs are recommended for assessing the environmental impact of this compound?

Conduct ecotoxicology studies using model organisms (e.g., Daphnia magna) to determine LC values. Monitor biodegradation pathways via LC-MS/MS to identify metabolites. For human health risk assessment, use physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro toxicity data to in vivo exposure scenarios .

Methodological Notes

- Data Reliability : Cross-validate findings using multiple analytical techniques (e.g., NMR, HRMS) and independent synthesis batches.

- Experimental Reproducibility : Document reaction conditions (solvent, catalyst loading, temperature) meticulously to enable replication .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including ethical review board approvals and humane endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。